molecular formula C54H72N18O13S2 B021360 d7-N3-Avt CAS No. 109064-94-0

d7-N3-Avt

Cat. No.: B021360
CAS No.: 109064-94-0
M. Wt: 1245.4 g/mol
InChI Key: UKZSKISVPBZZOE-UHFFFAOYSA-N
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Description

The "N3" designation may indicate an azide functional group, commonly used in click chemistry or bioorthogonal reactions, though this requires verification.

Key physicochemical properties inferred from structural analogs (e.g., 3,7-dimethyloctanoic acid ethyl ester) include moderate hydrophobicity (logP ~3.5–4.0) and a molecular weight of approximately 230–250 g/mol . Regulatory frameworks, such as EU Regulation 283/2013, mandate comprehensive characterization of such compounds, including solubility in water and organic solvents, dissociation constants, and thermal stability .

Properties

CAS No.

109064-94-0

Molecular Formula

C54H72N18O13S2

Molecular Weight

1245.4 g/mol

IUPAC Name

7-(2-amino-2-oxoethyl)-N-[1-[[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-[(4-azidobenzoyl)amino]-1-oxohexan-2-yl]-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C54H72N18O13S2/c55-42(74)20-19-37-49(81)69-40(27-43(56)75)52(84)70-41(29-87-86-24-21-45(77)64-38(26-31-11-17-34(73)18-12-31)50(82)68-39(51(83)67-37)25-30-7-2-1-3-8-30)53(85)66-36(9-4-5-22-61-46(78)32-13-15-33(16-14-32)71-72-60)48(80)65-35(10-6-23-62-54(58)59)47(79)63-28-44(57)76/h1-3,7-8,11-18,35-41,73H,4-6,9-10,19-29H2,(H2,55,74)(H2,56,75)(H2,57,76)(H,61,78)(H,63,79)(H,64,77)(H,65,80)(H,66,85)(H,67,83)(H,68,82)(H,69,81)(H,70,84)(H4,58,59,62)

InChI Key

UKZSKISVPBZZOE-UHFFFAOYSA-N

SMILES

C1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)NC(CCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Isomeric SMILES

C1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)NC(CCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N

Canonical SMILES

C1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)NC(CCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

sequence

CYFQNCXRG

Synonyms

1-desamino-7-(4-azidobenzoyl)Lys-8-Arg vasotocin
d7-N3-AVT
vasotocin, 1-deamino-(4-azidobenzoyl)lysyl(7)-arginine(8)-
vasotocin, 1-desamino-(4-azidobenzoyl)Lys(7)-Arg(8)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares d7-N3-Avt with structurally and functionally related compounds, drawing from terpene acetates and deuterated analogs documented in regulatory and analytical literature:

Compound Molecular Weight (g/mol) logP Solubility (Water) Primary Applications Key References
This compound ~240 (estimated) ~3.8 Low (<0.1 mg/mL) Isotopic tracing, LC-MS standards
3,7-Dimethyloctanoic Acid Ethyl Ester 228.37 4.2 Insoluble Flavoring agent, GC-MS calibration
Geranyl Acetate 196.29 3.5 Insoluble Fragrance industry, microbial studies
Deuterated Linalool (d6) 158.28 (d6) 2.9 Slightly soluble Metabolic pathway analysis

Key Findings :

  • Stability: Deuterated compounds like this compound exhibit enhanced metabolic stability compared to non-deuterated analogs (e.g., geranyl acetate), as deuterium substitution reduces hydrogen abstraction rates in oxidative environments .
  • Analytical Utility : The azide group in this compound may enable selective derivatization in mass spectrometry, distinguishing it from simpler terpene esters used in gas chromatography (GC) .
  • Regulatory Challenges: Unlike established flavoring agents (e.g., 3,7-dimethyloctanoic acid ethyl ester), this compound lacks comprehensive safety data, necessitating adherence to EU Regulation 283/2013 for hazard assessment .

Analytical and Regulatory Considerations

Analytical Methods :

  • GC-MS : Terpene acetates and their deuterated variants are typically analyzed via GC-MS with electron ionization (EI), though the azide group in this compound may require alternative ionization techniques (e.g., chemical ionization) to prevent fragmentation .
  • LC-MS/MS : Deuterated compounds are prioritized in quantitative LC-MS/MS due to their minimal matrix effects and isotopic differentiation .

Regulatory Compliance :

  • Per EU guidelines, this compound must undergo rigorous purity testing, including identification of contaminants (e.g., residual solvents) and validation of concentration ranges in formulations .

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